molecular formula C9H17NO4 B582957 tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 150986-62-2

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B582957
CAS No.: 150986-62-2
M. Wt: 203.238
InChI Key: MAXQBMZDVBHSLW-RNFRBKRXSA-N
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Description

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with two hydroxyl groups and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring can be achieved through various hydroxylation reactions. One common method involves the use of osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine derivative, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of ethers, thioethers, or amines.

Scientific Research Applications

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of chiral drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties and reactivity.

Mechanism of Action

The mechanism by which tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions

Biological Activity

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of approximately 203.24 g/mol. Its structure includes a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, along with a tert-butyl ester at the carboxylic acid position. The stereochemistry of the compound is significant, as it influences its biological interactions and activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and modulation of metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological macromolecules, facilitating interactions that can lead to inhibition of specific enzymes.

Enzyme Inhibition

  • Enzyme Targets : The compound has been studied for its potential to inhibit enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases that play roles in cellular signaling pathways.
  • Selectivity : Its chiral nature allows for selective interactions with biological targets, which is crucial for drug development.

Case Studies and Experimental Results

  • In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit enzymes such as α-glucosidase and other metabolic enzymes. For example:
    • α-Glucosidase Inhibition : Compounds similar to this compound have shown IC50 values indicating significant inhibitory activity against α-glucosidase, suggesting potential applications in managing glucose levels in diabetic patients .
  • Biochemical Assays : The compound has been utilized as a ligand in various biochemical assays to explore its interaction with different protein targets. These studies often assess binding affinities and inhibition constants to evaluate the compound's effectiveness.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
(3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylateHydroxyl groups at positions 3 and 4Potential enzyme inhibitor
(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylateSimilar structure but different stereochemistryDifferent biological activity profile
(2S,5R)-2-amino-5-hydroxyhexanoic acidContains amino and hydroxyl groupsKnown for neuroprotective effects

This table highlights how variations in stereochemistry can lead to differing biological activities among compounds with similar structures.

Applications in Drug Development

Due to its unique properties and biological activities, this compound is being explored as a building block in the synthesis of novel pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable candidate for developing new therapeutic agents aimed at metabolic disorders and other diseases.

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708763
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150986-62-2
Record name tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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